molecular formula C8H7ClFNO2 B14772595 4-Chloro-3-fluoro-2-methoxybenzamide

4-Chloro-3-fluoro-2-methoxybenzamide

Cat. No.: B14772595
M. Wt: 203.60 g/mol
InChI Key: CRYJFKJLCDKWKO-UHFFFAOYSA-N
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Description

4-Chloro-3-fluoro-2-methoxybenzamide is an organic compound with the molecular formula C8H7ClFNO2 It is a derivative of benzamide, characterized by the presence of chloro, fluoro, and methoxy substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-fluoro-2-methoxybenzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration, chlorination, fluorination, and oxidation processes, optimized for yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-fluoro-2-methoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution can yield various substituted benzamides, while Suzuki-Miyaura coupling can produce biaryl compounds.

Scientific Research Applications

4-Chloro-3-fluoro-2-methoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-3-fluoro-2-methoxybenzamide involves its interaction with specific molecular targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-fluoro-3-methoxybenzamide
  • 3-Chloro-4-fluorobenzoic acid
  • 2-Fluoro-4-methoxybenzaldehyde

Uniqueness

4-Chloro-3-fluoro-2-methoxybenzamide is unique due to its specific combination of chloro, fluoro, and methoxy substituents, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable for targeted research and industrial applications .

Properties

Molecular Formula

C8H7ClFNO2

Molecular Weight

203.60 g/mol

IUPAC Name

4-chloro-3-fluoro-2-methoxybenzamide

InChI

InChI=1S/C8H7ClFNO2/c1-13-7-4(8(11)12)2-3-5(9)6(7)10/h2-3H,1H3,(H2,11,12)

InChI Key

CRYJFKJLCDKWKO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1F)Cl)C(=O)N

Origin of Product

United States

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